molecular formula C25H32N2O3 B1675023 R 32792 CAS No. 60645-00-3

R 32792

Cat. No.: B1675023
CAS No.: 60645-00-3
M. Wt: 408.5 g/mol
InChI Key: IMYHGORQCPYVBZ-NBGIEHNGSA-N
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (3S,4R)-3-methyl-1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O3/c1-4-23(28)27(22-13-9-6-10-14-22)25(24(29)30-3)16-18-26(19-20(25)2)17-15-21-11-7-5-8-12-21/h5-14,20H,4,15-19H2,1-3H3/t20-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYHGORQCPYVBZ-NBGIEHNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)CCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N(C1=CC=CC=C1)[C@@]2(CCN(C[C@@H]2C)CCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201016402
Record name Lofentanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

Solid

CAS No.

61380-40-3, 60645-00-3
Record name Lofentanil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61380-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lofentanil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061380403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lofentanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201016402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOFENTANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H7YQ564XV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lofentanil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8378
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

The synthesis of lofentanil involves several steps, starting from the basic piperidine structure. The general synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the condensation of appropriate amines and ketones.

    Substitution Reactions: The piperidine ring undergoes substitution reactions to introduce the phenylethyl and phenyl-propanoylamino groups at the 1 and 4 positions, respectively.

    Methylation: The 3-position of the piperidine ring is methylated to form the final product.

Industrial production methods for lofentanil are not widely documented due to its primary use in research and its classification as a controlled substance .

Chemical Reactions Analysis

Lofentanil undergoes several types of chemical reactions:

    Oxidation: Lofentanil can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: Lofentanil can undergo substitution reactions to introduce different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Lofentanil is primarily used in scientific research due to its high potency and long duration of action. Its applications include:

Mechanism of Action

Lofentanil exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding stimulates the exchange of GTP for GDP on the G-protein complex, leading to the activation of downstream signaling pathways. The primary actions of lofentanil include analgesia and sedation. It increases the patient’s tolerance for pain and decreases the perception of suffering .

Comparison with Similar Compounds

Lofentanil is similar to other fentanyl analogues, such as carfentanil and sufentanil. it has a longer duration of action and slightly higher potency than carfentanil . The unique structural feature of lofentanil is the presence of a methyl group at the 3-position of the piperidine ring, which contributes to its high potency and long duration of action .

Similar Compounds

Lofentanil’s unique combination of high potency and long duration of action makes it a valuable compound for research into opioid receptors and the development of new analgesic drugs.

Biological Activity

R 32792 is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, structure-activity relationships (SAR), and relevant case studies.

This compound is classified as a diarylpentanoid, a class known for its potential therapeutic properties. The compound's activity is largely attributed to its structural components, particularly the presence of specific functional groups that enhance its interaction with biological targets.

Key Features:

  • Diarylpentanoid Scaffold : The unique structure allows for multiple binding interactions with enzymes and receptors.
  • Functional Groups : Hydroxyl and methoxy groups have been identified as critical for its bioactivity, particularly in inhibiting nitric oxide (NO) production in macrophages .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound demonstrates significant activity against various strains of bacteria, including those resistant to conventional antibiotics. Its efficacy is enhanced by specific substitutions on the aromatic rings .
  • Anti-inflammatory Effects : The compound has been observed to inhibit NO production in activated macrophages, suggesting potential use in treating inflammatory conditions. The IC50 values for NO inhibition range from 4.2 µM to 15.2 µM, indicating strong anti-inflammatory properties .
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to its overall therapeutic potential.

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal important insights into how modifications to its structure can influence its biological activity:

Modification TypeEffect on Activity
Hydroxyl Group PresenceCritical for enhancing NO inhibition
Methoxy SubstitutionImproves bioactivity
Electron-withdrawing GroupsEnhances NO inhibitory activity

These findings indicate that careful modification of the compound's structure can lead to improved therapeutic efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing valuable data on its potential applications:

  • In Vitro Studies : A study demonstrated that this compound effectively reduced NO production in LPS/IFN-activated RAW 264.7 macrophages, with significant reductions observed at concentrations as low as 4.2 µM .
  • Molecular Docking Studies : Computational studies have predicted strong interactions between this compound and trypanothione reductase, suggesting a mechanism for its antimicrobial action .
  • Toxicology Assessments : Early assessments indicate that this compound exhibits favorable safety profiles, with minimal cytotoxicity observed in various cell lines at therapeutic concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.